molecular formula C22H20BrClN2O4 B288739 6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No. B288739
M. Wt: 491.8 g/mol
InChI Key: OSINLJVOPJTGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one involves the inhibition of various enzymes and receptors that are involved in the growth and proliferation of cancer cells, the production of pro-inflammatory cytokines, and the development of neurological disorders. This compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which can lead to the accumulation of cyclic guanosine monophosphate (cGMP) and the activation of protein kinase G (PKG). PKG activation can lead to the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, studies have also shown that this compound has potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of various enzymes and receptors, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential to form aggregates in solution, and the need for further studies to determine its optimal dosage and administration.

Future Directions

For the research on 6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on identifying the optimal dosage and administration of this compound, as well as its potential interactions with other drugs. Furthermore, studies could also investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one involves the reaction of 6-bromo-3-hydroxy-2H-chromen-2-one with 4-(3-chloro-4-methylphenyl)piperazine-1-carboxylic acid, followed by the addition of methoxyamine hydrochloride and acetic anhydride. This process results in the formation of a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to the development of anti-inflammatory drugs. Furthermore, studies have also shown that this compound has potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

Product Name

6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Molecular Formula

C22H20BrClN2O4

Molecular Weight

491.8 g/mol

IUPAC Name

6-bromo-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

InChI

InChI=1S/C22H20BrClN2O4/c1-13-3-4-16(12-18(13)24)25-5-7-26(8-6-25)21(27)17-10-14-9-15(23)11-19(29-2)20(14)30-22(17)28/h3-4,9-12H,5-8H2,1-2H3

InChI Key

OSINLJVOPJTGKG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)Cl

Origin of Product

United States

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